Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate
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Overview
Description
Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate is a complex organic compound featuring a unique structure that includes an imidazo-thiadiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate typically involves multiple steps The starting materials and reagents are carefully selected to ensure the desired chemical transformationsReaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate involves its interaction with specific molecular targets. The imidazo-thiadiazole moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds include other imidazo-thiadiazole derivatives, such as:
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile: Another compound with a similar core structure. Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22IN5O3S |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
tert-butyl N-[[4-hydroxy-1-(5-iodoimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C15H22IN5O3S/c1-14(2,3)24-13(22)18-9-15(23)4-6-20(7-5-15)12-19-21-10(16)8-17-11(21)25-12/h8,23H,4-7,9H2,1-3H3,(H,18,22) |
InChI Key |
LPTSKRZLPSJFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)C2=NN3C(=CN=C3S2)I)O |
Origin of Product |
United States |
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